molecular formula C9H10N4O B13928632 2-(6-Methoxy-pyridin-3-yl)-2H-pyrazol-3-ylamine

2-(6-Methoxy-pyridin-3-yl)-2H-pyrazol-3-ylamine

Cat. No.: B13928632
M. Wt: 190.20 g/mol
InChI Key: LHVXBFGEXPOYMC-UHFFFAOYSA-N
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Description

2-(6-Methoxy-pyridin-3-yl)-2H-pyrazol-3-ylamine is a chemical compound with a unique structure that combines a pyridine ring substituted with a methoxy group and a pyrazole ring

Preparation Methods

The synthesis of 2-(6-Methoxy-pyridin-3-yl)-2H-pyrazol-3-ylamine typically involves the reaction of 6-methoxy-3-pyridinecarboxaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazole derivative. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

2-(6-Methoxy-pyridin-3-yl)-2H-pyrazol-3-ylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(6-Methoxy-pyridin-3-yl)-2H-pyrazol-3-ylamine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: The compound is used in the development of new materials, such as polymers and dyes, and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(6-Methoxy-pyridin-3-yl)-2H-pyrazol-3-ylamine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-(6-Methoxy-pyridin-3-yl)-2H-pyrazol-3-ylamine can be compared with other similar compounds, such as:

    2-(6-Methoxy-pyridin-3-yl)-ethylamine: This compound has a similar pyridine ring but lacks the pyrazole moiety.

    (6-Methoxy-pyridin-3-yl)-methyl-amine: Another related compound with a methoxy-substituted pyridine ring but different side chains.

    (6-Methoxy-pyridin-3-yl)-hydrazine: This compound contains a hydrazine group instead of the pyrazole ring.

The uniqueness of this compound lies in its combination of the methoxy-substituted pyridine ring and the pyrazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H10N4O

Molecular Weight

190.20 g/mol

IUPAC Name

2-(6-methoxypyridin-3-yl)pyrazol-3-amine

InChI

InChI=1S/C9H10N4O/c1-14-9-3-2-7(6-11-9)13-8(10)4-5-12-13/h2-6H,10H2,1H3

InChI Key

LHVXBFGEXPOYMC-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)N2C(=CC=N2)N

Origin of Product

United States

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